molecular formula C2H7ClN2O2S B13411431 N'-Chloro-N,N-dimethyl-sulfamide

N'-Chloro-N,N-dimethyl-sulfamide

Cat. No.: B13411431
M. Wt: 158.61 g/mol
InChI Key: AIBKLEKHQYYCRW-UHFFFAOYSA-N
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Description

N’-Chloro-N,N-dimethyl-sulfamide is a derivative of N,N-Dimethylsulfamide, which is a fungicide metabolite. This compound can be transformed into toxic N-nitrosodimethylamine during ozonization of drinking water . It is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Chloro-N,N-dimethyl-sulfamide typically involves the chlorination of N,N-Dimethylsulfamide. One common method is the reaction of N,N-Dimethylsulfamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production methods for N’-Chloro-N,N-dimethyl-sulfamide are not well-documented in the public domain. the general approach would involve large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N’-Chloro-N,N-dimethyl-sulfamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are not extensively documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an N-alkylated sulfamide derivative.

Scientific Research Applications

N’-Chloro-N,N-dimethyl-sulfamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Chloro-N,N-dimethyl-sulfamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Chloro-N,N-dimethyl-sulfamide is unique due to its specific chlorination, which imparts distinct chemical properties and reactivity compared to its parent compound and other sulfonamides. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C2H7ClN2O2S

Molecular Weight

158.61 g/mol

IUPAC Name

[chlorosulfamoyl(methyl)amino]methane

InChI

InChI=1S/C2H7ClN2O2S/c1-5(2)8(6,7)4-3/h4H,1-2H3

InChI Key

AIBKLEKHQYYCRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NCl

Origin of Product

United States

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